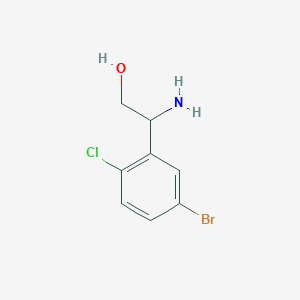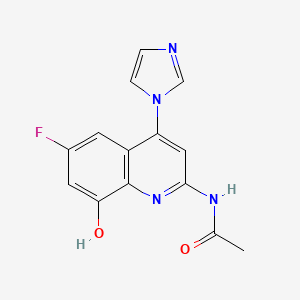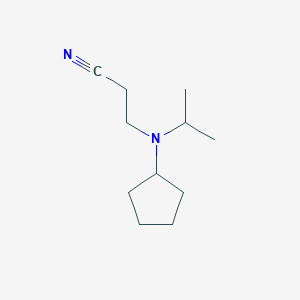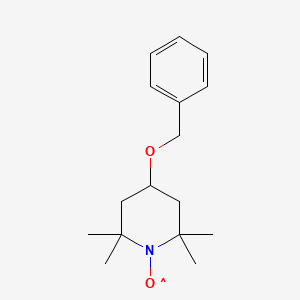
CID 9816702
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 9816702” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 9816702 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of organic solvents and catalysts to facilitate the chemical reactions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
CID 9816702 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 9816702 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 9816702 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 9816702 include other chemical entities with similar structures and properties. These compounds may share common functional groups or chemical backbones.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique features make it a valuable compound for various scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and wide range of applications make it a subject of ongoing research and interest.
Properties
Molecular Formula |
C16H24NO2 |
|---|---|
Molecular Weight |
262.37 g/mol |
InChI |
InChI=1S/C16H24NO2/c1-15(2)10-14(11-16(3,4)17(15)18)19-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
InChI Key |
AIKGZTNGCWKBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


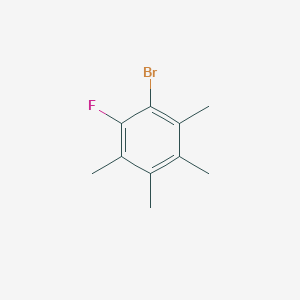

![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
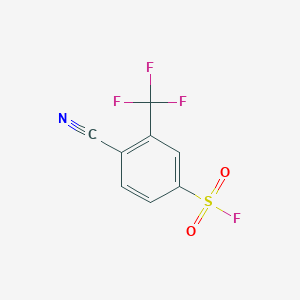
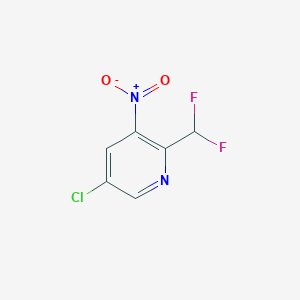

![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
